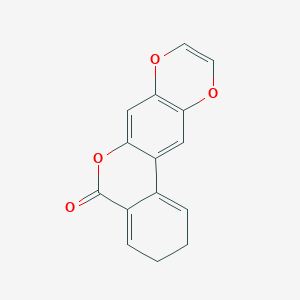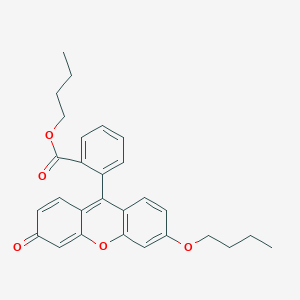
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate is a chemical compound with the molecular formula C28H28O5. It is a derivative of xanthenes and benzoates, characterized by its unique structure that includes a butoxy group and an ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate typically involves the esterification of 2-(6-butoxy-3-oxo-3H-xanthen-9-yl)benzoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions include various derivatives of xanthenes and benzoates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate has several applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacturing of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Butyl 2-(6-butoxy-3-oxo-3H-xanthen-9-YL)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the xanthene moiety, which can absorb and emit light at specific wavelengths. This property is exploited in various imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyphenyl fluorescein: Similar in structure but contains a hydroxyl group instead of a butoxy group.
Rhodamine 123: Another xanthene derivative used as a fluorescent dye.
Fluorescein: A well-known fluorescent compound with similar applications .
Eigenschaften
CAS-Nummer |
131205-61-3 |
|---|---|
Molekularformel |
C28H28O5 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
butyl 2-(3-butoxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C28H28O5/c1-3-5-15-31-20-12-14-24-26(18-20)33-25-17-19(29)11-13-23(25)27(24)21-9-7-8-10-22(21)28(30)32-16-6-4-2/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
XVAZWZYIMKSFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
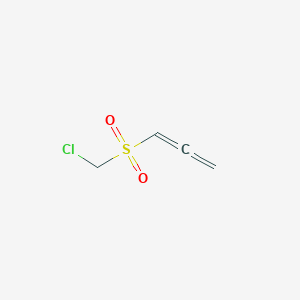
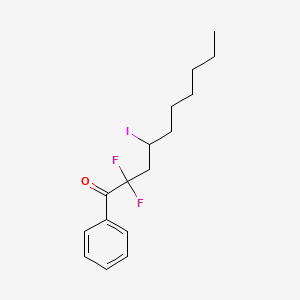
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
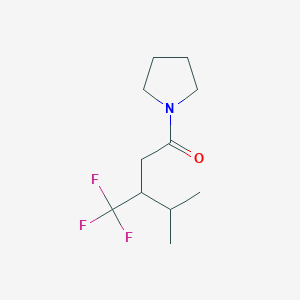

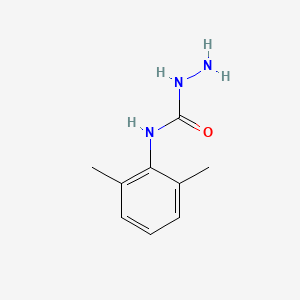
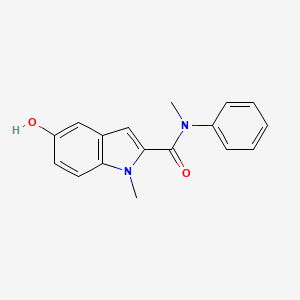
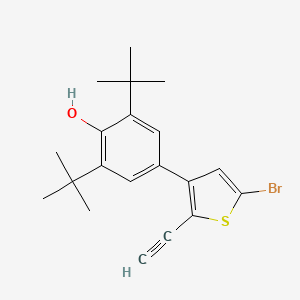
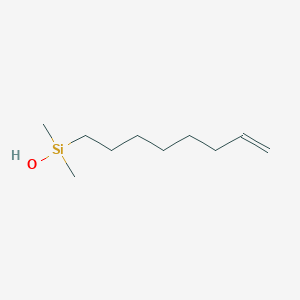
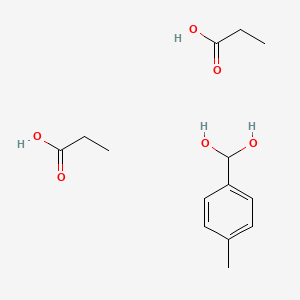
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
